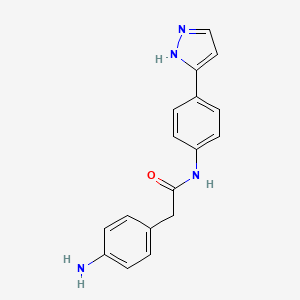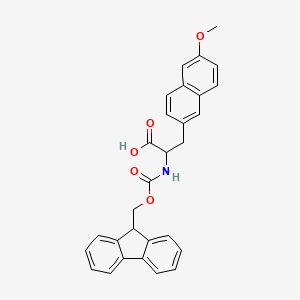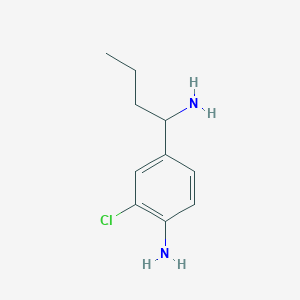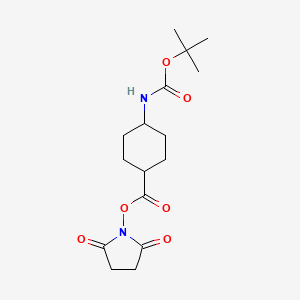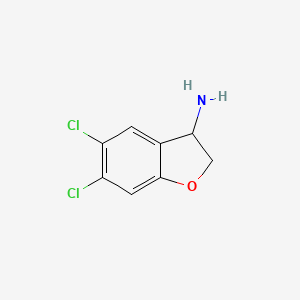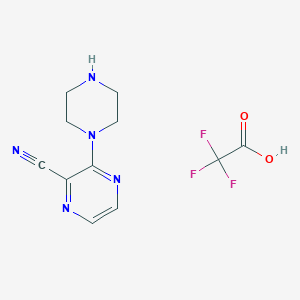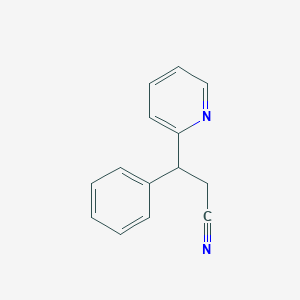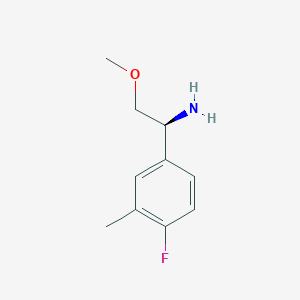
(S)-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a fluoro-substituted phenyl ring, a methoxy group, and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-methylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a reaction with methoxyamine hydrochloride in the presence of a base to form the corresponding oxime.
Reduction: The oxime is then reduced using a reducing agent such as sodium borohydride to yield the amine.
Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine: The enantiomer of the compound with different stereochemistry.
4-Fluoro-3-methylphenylamine: Lacks the methoxy group and ethanamine chain.
1-(4-Fluoro-3-methylphenyl)-2-ethanamine: Lacks the methoxy group.
Uniqueness
(S)-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine is unique due to its specific stereochemistry and the presence of both a fluoro-substituted phenyl ring and a methoxy group
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(1S)-1-(4-fluoro-3-methylphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C10H14FNO/c1-7-5-8(3-4-9(7)11)10(12)6-13-2/h3-5,10H,6,12H2,1-2H3/t10-/m1/s1 |
InChI Key |
LFVYNDHTLCGHAE-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](COC)N)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C(COC)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


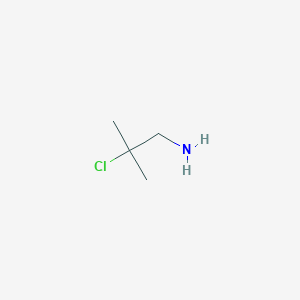
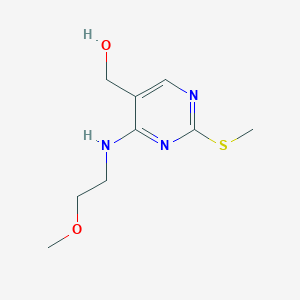
![2-Methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine](/img/structure/B12980878.png)
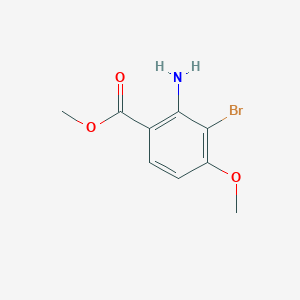
![3-Azabicyclo[4.1.0]heptan-7-ol](/img/structure/B12980909.png)
![3-Bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12980916.png)
